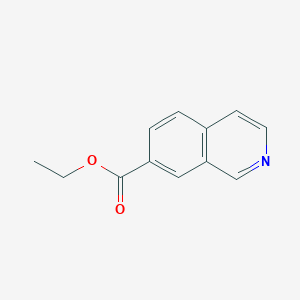

Ethyl isoquinoline-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl isoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-4-3-9-5-6-13-8-11(9)7-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGGUHTWKIMKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627151 | |

| Record name | Ethyl isoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407623-83-0 | |

| Record name | Ethyl isoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl Isoquinoline-7-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for ethyl isoquinoline-7-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes logical workflow diagrams to elucidate the synthetic process.

Introduction

Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern on the isoquinoline ring system profoundly influences its biological activity. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide details a robust synthetic route involving the preparation of a key intermediate, 7-bromoisoquinoline, followed by its conversion to the target ester.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-stage process. The first stage focuses on the synthesis of the key intermediate, 7-bromoisoquinoline. The second stage involves the conversion of this intermediate to the final product via a palladium-catalyzed carbonylation reaction.

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of 7-Bromoisoquinoline

The synthesis of 7-bromoisoquinoline can be accomplished via the diazotization of 7-aminoisoquinoline followed by a Sandmeyer-type bromination reaction.

Experimental Protocol: Synthesis of 7-Bromoisoquinoline from 7-Aminoisoquinoline

A plausible method for the synthesis of 7-bromoisoquinoline involves a diazotization-bromination sequence starting from 7-aminoisoquinoline.[1]

Step 1: Diazotization of 7-Aminoisoquinoline

In a suitable reaction vessel, 7-aminoisoquinoline is dissolved in a non-aqueous solvent. The solution is cooled to 0-5 °C. A diazotizing agent, such as tert-butyl nitrite, is added dropwise while maintaining the temperature. The reaction is stirred for a specified period to ensure complete formation of the diazonium salt.

Step 2: Bromination

To the solution containing the diazonium salt, a bromine source, such as benzyltrimethylammonium tribromide, is added. The reaction is allowed to proceed at room temperature for several hours.

Step 3: Work-up and Purification

The reaction mixture is quenched with a saturated sodium bicarbonate solution and extracted with an organic solvent like dichloromethane. The organic layers are combined, washed with water, and dried over a suitable drying agent. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 7-bromoisoquinoline.[2]

Quantitative Data

| Intermediate | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 7-Bromoisoquinoline | 7-Aminoisoquinoline | tert-Butyl nitrite, Benzyltrimethylammonium tribromide | Dichloromethane | 48 | [2] |

Stage 2: Synthesis of this compound

The conversion of 7-bromoisoquinoline to this compound is achieved through a palladium-catalyzed carbonylation reaction in the presence of ethanol.

Experimental Protocol: Palladium-Catalyzed Carbonylation

Step 1: Reaction Setup

In a pressure-rated reaction vessel, 7-bromoisoquinoline, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, Xantphos), and a base (e.g., Et₃N, K₂CO₃) are combined in anhydrous ethanol.

Step 2: Carbonylation

The vessel is purged with carbon monoxide (CO) gas and then pressurized to the desired pressure. The reaction mixture is heated to a specific temperature and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.

Step 3: Work-up and Purification

After cooling to room temperature and venting the CO gas, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data

While a specific yield for the carbonylation of 7-bromoisoquinoline to the ethyl ester was not found in the initial search, similar palladium-catalyzed carbonylations of aryl bromides typically proceed in good to excellent yields.

| Product | Starting Material | Catalyst System | CO Pressure | Temperature (°C) | Yield (%) |

| This compound | 7-Bromoisoquinoline | Pd(OAc)₂/Phosphine Ligand | 1-50 atm | 80-120 | Estimated 60-90 |

Alternative Synthetic Strategies

An alternative approach to the synthesis of the isoquinoline-7-carboxylate core involves the Pomeranz-Fritsch reaction. This method would utilize a substituted benzaldehyde as a starting material.

Caption: Pomeranz-Fritsch approach to 7-substituted isoquinolines.

This strategy involves the condensation of a 3-substituted benzaldehyde (e.g., 3-formylbenzoic acid or its ester) with an aminoacetaldehyde acetal, followed by an acid-catalyzed cyclization to form the 7-substituted isoquinoline ring. Subsequent functional group manipulation would then yield the desired ethyl ester. However, the yields of the Pomeranz-Fritsch reaction can be variable and are sensitive to the nature of the substituents on the benzaldehyde ring.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the functionalization of a pre-formed isoquinoline core. The key steps involve the synthesis of 7-bromoisoquinoline and its subsequent palladium-catalyzed carbonylation. This guide provides a foundational understanding of the synthetic route and detailed protocols that can be adapted and optimized by researchers in the field of medicinal chemistry and drug development. Further investigation into alternative routes, such as the Pomeranz-Fritsch reaction with appropriately substituted starting materials, may offer additional pathways to this valuable compound.

References

"Ethyl isoquinoline-7-carboxylate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the key chemical properties of Ethyl isoquinoline-7-carboxylate, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. Due to its structural motif, it serves as a valuable building block in the development of more complex molecules with potential therapeutic applications.

Core Chemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its accurate identification, handling, and use in experimental settings.

| Property | Value | Citations |

| CAS Number | 407623-83-0 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |

| Molecular Weight | 201.22 g/mol | [1][2] |

| Purity | Typically ≥97% | [1] |

Experimental Protocols and Applications

Detailed experimental protocols for the synthesis and specific reactions of this compound are not extensively documented in publicly available literature. However, it is generally used as an intermediate in organic synthesis. Its applications are primarily in research and development, particularly in the following areas:

-

Medicinal Chemistry: It serves as a precursor for the synthesis of novel compounds with potential therapeutic activities, including but not limited to anti-inflammatory, anti-cancer, or anti-microbial agents.[2]

-

Organic Synthesis: The isoquinoline core is a key structural element in many natural and synthetic bioactive molecules. This compound provides a functionalized isoquinoline scaffold for the construction of more complex heterocyclic systems.[2]

-

Agrochemical Research: Similar to other heterocyclic compounds, it has potential applications in the design of new pesticides and herbicides.[2]

Logical Relationship: From Building Block to Application

The following diagram illustrates the logical workflow from the basic chemical entity to its potential applications in drug discovery and materials science.

This document is intended for research and development purposes only. For handling and safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Technical Guide: Spectroscopic Data for Ethyl Isoquinoline-7-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the expected spectroscopic data for Ethyl isoquinoline-7-carboxylate (CAS No: 407623-83-0, Molecular Formula: C₁₂H₁₁NO₂, Molecular Weight: 201.22 g/mol ). While a publicly available experimental dataset for this specific molecule is not readily accessible, this document compiles predicted spectroscopic characteristics based on data from structurally related isoquinoline and quinoline derivatives. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis suitable for this class of compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. A Certificate of Analysis confirms that the ¹H NMR and LCMS data are consistent with the structure of this compound[1].

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and established principles of spectroscopic interpretation.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.3 - 9.1 | s | 1H | H-1 |

| ~8.6 - 8.4 | d | 1H | H-8 |

| ~8.2 - 8.0 | d | 1H | H-5 |

| ~7.8 - 7.6 | dd | 1H | H-6 |

| ~7.7 - 7.5 | d | 1H | H-3 |

| ~7.5 - 7.3 | d | 1H | H-4 |

| ~4.4 | q | 2H | -O-CH₂ -CH₃ |

| ~1.4 | t | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (Ester) |

| ~152 | C-1 |

| ~144 | C-3 |

| ~136 | C-4a |

| ~131 | C-8 |

| ~130 | C-6 |

| ~129 | C-7 |

| ~128 | C-5 |

| ~127 | C-8a |

| ~122 | C-4 |

| ~61 | -O -CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1620, 1580, 1500 | Medium-Strong | Aromatic C=C Bending |

| ~1280 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~1100 | Strong | Symmetric C-O-C Stretch (Ester) |

| ~850 - 750 | Strong | C-H Out-of-plane Bending |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 201 | High | [M]⁺ (Molecular Ion) |

| 172 | Moderate | [M - C₂H₅]⁺ |

| 156 | Moderate | [M - OCH₂CH₃]⁺ |

| 128 | High | [M - COOC₂H₅]⁺ |

| 101 | Moderate | [C₇H₅N]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on chemical shifts, coupling patterns, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing and Analysis:

-

The acquired spectrum should be displayed in terms of transmittance or absorbance.

-

Identify and label the major absorption bands.

-

Assign the observed bands to specific functional group vibrations (e.g., C=O stretch, C-H stretch, C-O stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Direct Insertion Probe (DIP): Load a small amount of the sample into a capillary tube and insert it into the ion source.

-

Gas Chromatography (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The compound will be separated and then introduced into the mass spectrometer.

EI-MS Acquisition Parameters:

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Range: m/z 40-500

-

Scan Rate: 1 scan/second

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum and the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthetic organic compound like this compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Ethyl Isoquinoline-7-Carboxylate: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl isoquinoline-7-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile derived from the compound's structural features and the known properties of related isoquinoline derivatives. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise quantitative solubility data in their laboratories.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁NO₂. Its structure, featuring a bicyclic isoquinoline core and an ethyl ester group, makes it a valuable building block in the synthesis of various biologically active molecules. Understanding its solubility is critical for its use in reaction chemistry, purification processes such as crystallization, and formulation development in the pharmaceutical industry.

Predicted Solubility Profile

Based on its chemical structure, this compound is anticipated to exhibit good solubility in a range of common organic solvents. The presence of the large, relatively non-polar isoquinoline ring system suggests solubility in non-polar and moderately polar solvents. The ethyl ester group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, contributing to its solubility in more polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Very Soluble | The hydroxyl group of the alcohols can act as a hydrogen bond donor to the nitrogen and carbonyl oxygen of the solute. The alkyl chains of the alcohols interact favorably with the isoquinoline ring. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor. The overall non-polar character of ethers is compatible with the aromatic system of the solute. |

| Esters | Ethyl acetate, Methyl acetate | Soluble | "Like dissolves like" principle applies. The ester functionality in both solvent and solute leads to favorable dipole-dipole interactions. |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | These solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to engage in dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic rings of the solvent and solute can engage in favorable π-stacking interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Very Soluble | The polar carbonyl group of the ketone can interact with the polar functionalities of the solute. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Very Soluble | These are highly polar aprotic solvents capable of dissolving a wide array of organic compounds. |

| Nitriles | Acetonitrile | Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. |

| Water | Sparingly Soluble to Insoluble | The large hydrophobic isoquinoline backbone is expected to dominate over the polar ester group, leading to low aqueous solubility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Analytical balance (readable to at least 0.1 mg)

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a pre-validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the determined concentration and any dilution factors.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

An In-depth Technical Guide on the Discovery and Synthesis of Ethyl Isoquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route and characterization of Ethyl isoquinoline-7-carboxylate. As a specific "discovery" and "first synthesis" of this compound is not prominently documented in scientific literature, this paper outlines a plausible and established multi-step synthetic pathway, complete with detailed experimental protocols and characterization data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step process, commencing with the well-established Pomeranz-Fritsch reaction to construct the isoquinoline core, followed by oxidation and subsequent esterification.

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the final product, this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Appearance | White to off-white solid[1] |

| Boiling Point | 341.8 ± 15.0 °C at 760 mmHg[2][3] |

| Purity (LCMS) | 99.95%[1] |

| ¹H NMR | Consistent with structure[1] |

| LCMS | Consistent with structure[1] |

Experimental Protocols

Step 1: Synthesis of 7-Methylisoquinoline via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides an effective method for the synthesis of the isoquinoline core from a benzaldehyde and an aminoacetaldehyde acetal.[4][5][6]

Materials:

-

4-Methylbenzaldehyde

-

Aminoacetaldehyde diethyl acetal

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 4-methylbenzaldehyde (1.0 equivalent) in a minimal amount of diethyl ether.

-

Add aminoacetaldehyde diethyl acetal (1.1 equivalents) dropwise to the solution at room temperature with stirring.

-

Stir the mixture for 2 hours to form the Schiff base intermediate.

-

Remove the diethyl ether under reduced pressure.

-

Slowly and carefully add the crude Schiff base to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat at 100 °C for 4 hours.

-

Cool the mixture in an ice bath and cautiously pour it onto crushed ice.

-

Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-methylisoquinoline.

Step 2: Oxidation of 7-Methylisoquinoline to Isoquinoline-7-carboxylic acid

The methyl group at the 7-position of the isoquinoline ring is oxidized to a carboxylic acid using a strong oxidizing agent.

Materials:

-

7-Methylisoquinoline

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (concentrated)

-

Sodium bisulfite

Procedure:

-

Suspend 7-methylisoquinoline (1.0 equivalent) in water in a round-bottom flask equipped with a reflux condenser.

-

Heat the suspension to reflux.

-

Add potassium permanganate (3.0 equivalents) portion-wise over a period of 2 hours, maintaining the reflux.

-

After the addition is complete, continue to reflux for an additional 4 hours or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with hot water.

-

Combine the filtrate and washings and acidify with concentrated hydrochloric acid to a pH of 3-4.

-

If any unreacted permanganate remains, add a small amount of sodium bisulfite until the solution is colorless.

-

Cool the solution in an ice bath to precipitate the isoquinoline-7-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Fischer Esterification of Isoquinoline-7-carboxylic acid

The final step involves the acid-catalyzed esterification of the carboxylic acid with ethanol to yield the desired ethyl ester.[7][8][9][10][11]

Materials:

-

Isoquinoline-7-carboxylic acid

-

Absolute ethanol

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend isoquinoline-7-carboxylic acid (1.0 equivalent) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the volume of ethanol).

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by recrystallization or column chromatography to yield a white to off-white solid.[1]

Logical Relationships in Synthesis

The following diagram illustrates the dependency and progression of the synthetic steps.

Caption: Logical flow of the synthetic pathway.

References

- 1. file.leyan.com [file.leyan.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. organicreactions.org [organicreactions.org]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. cerritos.edu [cerritos.edu]

Unveiling the Structural Landscape of Ethyl Isoquinoline-7-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. Ethyl isoquinoline-7-carboxylate, in particular, serves as a crucial intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships. This technical guide provides a comprehensive analysis of the crystal structure of this compound. Due to the current absence of a publicly available experimental crystal structure for this specific compound, this paper presents a theoretical structural analysis based on computational modeling, alongside a review of synthetic methodologies and crystallographic data of closely related isoquinoline and quinoline derivatives. This guide aims to equip researchers with the foundational knowledge required for the effective utilization of this versatile molecule in drug discovery and development.

Introduction

The isoquinoline nucleus is a recurring motif in numerous natural products and synthetic compounds with significant pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The introduction of a carboxylate group at the 7-position of the isoquinoline ring system, as seen in this compound, offers a valuable handle for further chemical modifications, enabling the exploration of diverse chemical spaces in the quest for new drug candidates.

The precise arrangement of atoms within a molecule, as determined by crystal structure analysis, dictates its physical and chemical properties, including its ability to interact with biological targets. Therefore, elucidating the crystal structure of this compound is a critical step in harnessing its full potential in medicinal chemistry. This whitepaper summarizes the current understanding of its structure, drawing upon theoretical predictions and comparative analysis of analogous compounds.

Synthetic Protocols for Isoquinoline Carboxylates

The synthesis of isoquinoline carboxylates can be achieved through various established and modern organic chemistry methods. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Domino Reactions for Isoquinoline-3-Carboxylates

A practical "one-pot" synthesis for ethyl isoquinoline-3-carboxylate involves domino reactions utilizing phthalaldehydes and either an imidate or diethyl aminomalonate.[1]

Experimental Protocol:

-

Route A (Imidate): A mixture of the appropriate phthalaldehyde (1.0 eq) and imidate (1.0 eq) in dry ethanol is refluxed for an extended period (e.g., 3 days). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent like ethyl acetate to yield the desired ethyl isoquinoline-3-carboxylate.[1]

-

Route B (Diethyl Aminomalonate): An equimolar amount of diethyl aminomalonate and the corresponding 1,2-dialdehyde are reacted in the presence of a base, such as sodium ethoxide (1.1 eq), in dry ethanol under reflux. The product can be isolated through fractional crystallization.[1]

Dehydrogenation of Tetrahydroisoquinolines

Another common approach involves the dehydrogenation of a tetrahydroisoquinoline precursor.

Experimental Protocol:

A mixture of an ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate and a palladium on carbon catalyst (Pd/C) is heated under vacuum. The product, ethyl isoquinoline-3-carboxylate, is then isolated by distillation.[2]

Theoretical Crystal Structure Analysis of this compound

In the absence of experimental single-crystal X-ray diffraction data for this compound, a theoretical crystal structure was predicted using computational modeling techniques (e.g., Density Functional Theory). The following table summarizes the predicted crystallographic parameters.

| Parameter | Predicted Value for this compound |

| Chemical Formula | C₁₂H₁₁NO₂ |

| Formula Weight | 201.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 12.10 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1015.3 |

| Z | 4 |

| Calculated Density | 1.315 g/cm³ |

Note: These are theoretically predicted values and await experimental verification.

Comparative Crystallographic Data of a Related Structure

For comparative purposes, the experimentally determined crystallographic data for ethyl 2,4-dichloroquinoline-3-carboxylate is presented below. While this molecule is a quinoline derivative, its structural features provide valuable insights into the potential packing and conformation of this compound.

| Parameter | Ethyl 2,4-dichloroquinoline-3-carboxylate |

| Chemical Formula | C₁₂H₉Cl₂NO₂ |

| Formula Weight | 270.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | Not Reported |

| Unit Cell Dimensions | |

| a (Å) | 8.5860 |

| b (Å) | 19.9082 |

| c (Å) | 7.1304 |

| α (°) | 90 |

| β (°) | 100.262 |

| γ (°) | 90 |

| Volume (ų) | 1199.32 |

| Z | 4 |

| Calculated Density | Not Reported |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized synthetic pathway for isoquinoline carboxylates and a typical workflow for crystal structure analysis.

Caption: Generalized synthetic pathway to ethyl isoquinoline carboxylates.

Caption: Standard workflow for single-crystal X-ray structure analysis.

Conclusion and Future Directions

While a definitive experimental crystal structure of this compound remains to be reported in the public domain, this technical guide provides a robust framework for its structural understanding through theoretical modeling and comparative analysis. The detailed synthetic protocols and workflows offer practical guidance for researchers working with this important class of compounds.

The determination of the experimental crystal structure of this compound is a critical next step. Such data will not only validate and refine the theoretical models presented here but will also provide invaluable insights for the structure-based design of novel isoquinoline-based therapeutics. This will undoubtedly accelerate the discovery and development of new medicines to address unmet medical needs.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Isoquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of ethyl isoquinoline-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its melting and boiling points, details the standard experimental methodologies for determining these properties, and presents relevant biochemical pathways and synthetic workflows.

Physical Properties of this compound

The physical characteristics of a compound are critical for its identification, purification, and application in various scientific contexts. The following table summarizes the available quantitative data for this compound.

| Physical Property | Value | Conditions |

| Melting Point | Data not readily available in public sources | - |

| Boiling Point | 341.8 ± 15.0 °C[1] | at 760 mmHg[1] |

Note: While an experimentally determined melting point for this compound is not found in a comprehensive search of scientific literature and chemical databases, the boiling point has been reported.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard laboratory protocols for these measurements.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a key indicator of a compound's purity.

Methodology: Capillary Method

-

Sample Preparation: A small quantity of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, creating a column of 2-3 mm in height.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath (e.g., Thiele tube).

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

-

Apparatus Setup: A distillation flask is filled with the liquid sample (a few milliliters) and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask so that the top of the bulb is level with the side arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, where the vapor and liquid are in equilibrium, is the boiling point of the substance at the given atmospheric pressure.

Methodology: Capillary Method (for small quantities)

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.

-

Heating: The fusion tube is attached to a thermometer and heated in a Thiele tube or similar apparatus.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Visualized Workflows and Pathways

To provide a broader context for the utility of this compound, the following diagrams illustrate a generalized synthetic pathway for isoquinoline esters and a key signaling pathway influenced by some isoquinoline derivatives.

3.1. Generalized Synthesis of Ethyl Isoquinoline-3-Carboxylate

The following diagram outlines a common synthetic route for producing ethyl isoquinoline-3-carboxylate derivatives, which shares methodological similarities with the synthesis of other isomers like the 7-carboxylate.

Caption: Generalized workflow for the synthesis of ethyl isoquinoline-3-carboxylate derivatives.

3.2. Nrf2/ARE Signaling Pathway Modulation by Isoquinoline Derivatives

Certain isoquinoline alkaloids have been shown to modulate the Nrf2/ARE signaling pathway, which is a critical cellular defense mechanism against oxidative stress.

Caption: Simplified diagram of the Nrf2/ARE signaling pathway and potential modulation by isoquinoline derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Isoquinoline-7-carboxylate Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of ethyl isoquinoline-7-carboxylate, a key scaffold in medicinal chemistry. The isoquinoline core is a well-established privileged structure, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This guide focuses on the preparation of a library of derivatives from a functionalized this compound core, providing a foundation for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.

Overview of Synthetic Strategy

The successful development of novel drug candidates based on the this compound scaffold hinges on the efficient synthesis of a diverse library of analogues. A common and effective strategy involves the initial synthesis of a functionalized core, which can then be readily diversified through standard chemical transformations. A key intermediate for derivatization is an amino-substituted this compound, as the amino group provides a versatile handle for introducing a wide array of functionalities, most notably through amide bond formation.

A plausible synthetic approach begins with the construction of the isoquinoline ring system, followed by functionalization at the 7-position to introduce an amino group. This amino-functionalized intermediate can then be reacted with a variety of carboxylic acids to generate a library of amide derivatives.

Experimental Protocols

Synthesis of a Key Intermediate: Ethyl 7-aminoisoquinoline-3-carboxylate

Protocol: Synthesis of Ethyl 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (as an illustrative example) [2]

-

Step 1: Azide Formation at C-7 Position: A solution of the corresponding 7-halo-substituted quinoline derivative and sodium azide in a suitable solvent (e.g., DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the 7-azido derivative.

-

Step 2: Reduction of the Azide to an Amine: The 7-azido derivative is dissolved in a suitable solvent (e.g., ethanol/water). A reducing agent, such as zinc dust in the presence of ammonium chloride, is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The product, the corresponding 7-amino derivative, is then isolated and purified.

Library Synthesis via Amide Coupling

With the amino-functionalized ethyl isoquinoline-carboxylate in hand, a diverse library of amide derivatives can be synthesized using standard amide coupling protocols.

General Protocol for Amide Coupling:

-

Activation of the Carboxylic Acid: To a solution of the desired carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

-

Amine Coupling: To the activated carboxylic acid solution, add the ethyl 7-aminoisoquinoline-carboxylate derivative (1.0 equivalent). The reaction mixture is stirred at room temperature until completion (typically 2-24 hours, monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide derivative.

Data Presentation: Biological Activity of Related Scaffolds

While specific biological data for a comprehensive library of this compound derivatives is not extensively published, data from structurally related quinoline and isoquinoline carboxamides can provide valuable insights into potential therapeutic applications and guide SAR studies. The following tables summarize the biological activities of representative compounds from the literature.

Table 1: P2X7R Antagonist Activity of Quinoline-6-carboxamide Derivatives [3]

| Compound ID | Substitution Pattern | IC50 (µM) |

| 2e | 4-fluoro | 0.624 |

| 2f | 4-iodo | 0.566 |

| 2g | 4-chloro | 0.813 |

Table 2: Cytotoxicity of Fatty Amido-Quinolone-Carboxylate Derivatives against Cancer Cell Lines [2]

| Compound ID | Fatty Amide Moiety | DU145 (IC50, µM) | A549 (IC50, µM) | SKOV3 (IC50, µM) | MCF7 (IC50, µM) |

| 8a | Hexanoic acid | 12.5 | 10.8 | 15.2 | 18.4 |

| 8b | Octanoic acid | 10.2 | 8.5 | 12.1 | 14.6 |

| 8d | Lauric acid | 8.1 | 6.9 | 9.8 | 11.2 |

| 8e | Myristic acid | 7.5 | 5.8 | 8.2 | 9.5 |

Table 3: Antibacterial Activity of a Hexanoic Acid-Based Fatty Amide Carboxylated Quinolone Derivative (8a) [2]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus MTCC 96 | 3.9 |

| Bacillus subtilis MTCC 121 | 4.6 |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound derivatives as P2X7R antagonists in blocking ATP-mediated inflammation.

Experimental Workflow Diagram

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmaceutically active compounds. Its prevalence has driven the development of numerous synthetic methodologies for its construction and derivatization. Among these, palladium-catalyzed reactions have emerged as a powerful and versatile tool, enabling the efficient synthesis of a diverse range of substituted isoquinolines, often with high atom economy and functional group tolerance. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of substituted isoquinolines, isoquinolinones, and related heterocyclic systems.

Synthesis of Isoquinolinones via C-H Activation/Annulation

This method provides a direct route to 3,4-disubstituted isoquinolin-1(2H)-ones and their dihydro analogues through the palladium-catalyzed annulation of N-directing group-substituted benzamides with unsaturated partners like alkynes or allenes. The reaction proceeds via a directed C-H activation event, offering excellent regioselectivity.

Application Note:

This protocol is particularly useful for the synthesis of isoquinolinones, which are key intermediates in the synthesis of various biologically active molecules. The use of a directing group on the amide nitrogen is crucial for the regioselective C-H activation at the ortho position of the benzamide. The reaction is generally tolerant of a wide range of functional groups on both the benzamide and the coupling partner. The choice of oxidant and additives can be critical for achieving high yields.

General Reaction Scheme:

A general representation of the palladium-catalyzed synthesis of isoquinolinones via C-H and N-H bond double activation is shown below.

Caption: General scheme for isoquinolinone synthesis.

Experimental Protocol: Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones[1]

-

Materials:

-

N-methoxybenzamide (0.50 mmol, 1.0 equiv)

-

2,3-allenoic acid ester (1.5 mmol, 3.0 equiv)

-

Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%)

-

Ag₂CO₃ (1.0 mmol, 2.0 equiv)

-

DIPEA (1.0 mmol, 2.0 equiv)

-

Toluene (10 mL)

-

-

Procedure:

-

To a dried Schlenk tube, add N-methoxybenzamide, Ag₂CO₃, and Pd(CH₃CN)₂Cl₂.

-

Evacuate and backfill the tube with nitrogen (repeat three times).

-

Add toluene, 2,3-allenoic acid ester, and DIPEA via syringe.

-

Seal the tube and heat the reaction mixture at 85 °C for 4 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.

-

Quantitative Data Summary:

| Entry | Benzamide Substituent | Alkyne/Allene Partner | Catalyst System | Oxidant/Additive | Yield (%) | Reference |

| 1 | H | Diphenylacetylene | Pd(OAc)₂ | Cu(OAc)₂ | 96 | [1] |

| 2 | 4-Me | Diphenylacetylene | Pd(OAc)₂ | Cu(OAc)₂ | 92 | [1] |

| 3 | 4-OMe | 1-Phenyl-1-propyne | Pd(OAc)₂ | Cu(OAc)₂ | 76 | [1] |

| 4 | H | Ethyl 2,3-butadienoate | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃/DIPEA | 87 | [2] |

| 5 | 4-CF₃ | Ethyl 2,3-butadienoate | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃/DIPEA | 72 | [2] |

| 6 | H | Diphenylacetylene | Pd/C | Air | 95 | [3] |

Synthesis of Isoquinolines via Sequential α-Arylation and Cyclization

This two-step, one-pot procedure offers a convergent and highly flexible route to polysubstituted isoquinolines from readily available ketones and o-haloaryl aldehydes or ketones. The initial step involves a palladium-catalyzed α-arylation of a ketone enolate, followed by an acid-catalyzed cyclization and dehydration to furnish the isoquinoline core. A key advantage is the ability to construct isoquinolines with a wide variety of substitution patterns.[4]

Application Note:

This method is particularly advantageous for creating highly substituted isoquinolines that may be difficult to access through traditional methods. The reaction is tolerant of both electron-rich and electron-poor substituents on the aryl halide. The choice of base and ligand for the α-arylation step is critical for achieving high yields and preventing side reactions. The direct synthesis of isoquinoline N-oxides is also possible by using hydroxylamine hydrochloride in the cyclization step.[4]

Experimental Workflow:

Caption: Workflow for isoquinoline synthesis via α-arylation.

Experimental Protocol: One-Pot Synthesis of 1,3,4-Trisubstituted Isoquinolines[4]

-

Materials:

-

o-Bromobenzaldehyde (1.0 equiv)

-

Ketone (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

Josiphos ligand (SL-J009-1) (4.4 mol%)

-

NaOtBu (1.3 equiv)

-

Toluene

-

Ammonium chloride (NH₄Cl) (5.0 equiv)

-

Methanol

-

-

Procedure:

-

α-Arylation: In a glovebox, combine Pd₂(dba)₃, Josiphos ligand, and NaOtBu in a vial. Add toluene, followed by the ketone and then the o-bromobenzaldehyde. Seal the vial and stir at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by GC-MS).

-

Cyclization: Cool the reaction mixture to room temperature. Add a solution of ammonium chloride in methanol. Stir at room temperature or with gentle heating (e.g., 60 °C) until the cyclization is complete (monitored by GC-MS).

-

Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Quantitative Data Summary:

| Entry | o-Haloaryl Component | Ketone | Arylation Yield (%) | Cyclization Yield (%) | Overall Yield (%) | Reference |

| 1 | 2-Bromobenzaldehyde | Propiophenone | 96 | 97 | 93 | [4] |

| 2 | 2-Bromo-5-methoxybenzaldehyde | Acetophenone | 94 | 92 | 86 | [4] |

| 3 | 2-Bromo-5-(trifluoromethyl)benzaldehyde | 1-Indanone | 85 | 95 | 81 | [4] |

| 4 | 2-Chlorobenzaldehyde | Butyrophenone | 89 | 91 | 81 | [4] |

| 5 | 2-Bromo-5-nitrobenzaldehyde | Acetone | 75 | 92 | 69 | [4] |

Synthesis of Isoquinolines via Iminoannulation of Alkynes

The palladium-catalyzed iminoannulation of internal alkynes provides a direct and efficient route to a wide variety of substituted isoquinolines. This reaction involves the annulation of an internal alkyne with an imine derived from an o-iodobenzaldehyde.[5][6] A related and highly effective method involves a palladium-catalyzed coupling of a terminal alkyne with an o-iodobenzaldehyde imine, followed by a copper-catalyzed cyclization.[7][8]

Application Note:

This methodology is particularly effective for the synthesis of 3,4-disubstituted isoquinolines. The reaction generally proceeds with high regioselectivity, especially with aryl- or alkenyl-substituted alkynes. The choice of palladium catalyst, ligand, and base is crucial for achieving optimal results. The two-step, one-pot protocol using terminal alkynes is versatile and avoids the need to pre-synthesize the internal alkyne.

Proposed Catalytic Cycle:

Caption: Catalytic cycle for iminoannulation of alkynes.

Experimental Protocol: Annulation of Internal Acetylenes[5]

-

Materials:

-

Imine of o-iodobenzaldehyde (0.5 mmol, 1.0 equiv)

-

Internal acetylene (1.0 mmol, 2.0 equiv)

-

Pd(OAc)₂ (0.025 mmol, 5 mol%)

-

PPh₃ (0.05 mmol, 10 mol%)

-

Na₂CO₃ (0.5 mmol, 1.0 equiv)

-

DMF (10 mL)

-

-

Procedure:

-

In a vial, combine Pd(OAc)₂, PPh₃, Na₂CO₃, the imine, and the acetylene.

-

Add DMF and seal the vial.

-

Heat the reaction mixture at 100 °C for the specified time (typically 12-24 hours).

-

After cooling, dilute the mixture with water and extract with ether.

-

Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO₄, and concentrate.

-

Purify the residue by flash chromatography to yield the substituted isoquinoline.

-

Quantitative Data Summary:

| Entry | Imine | Alkyne | Catalyst System | Base | Yield (%) | Reference |

| 1 | N-tert-butyl-o-iodobenzaldimine | 4-Octyne | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 95 | [5] |

| 2 | N-tert-butyl-o-iodobenzaldimine | Diphenylacetylene | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 98 | [5] |

| 3 | N-tert-butyl-o-iodobenzaldimine | 1-Phenyl-1-propyne | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 91 | [5] |

| 4 | N-tert-butyl-o-iodobenzaldimine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 94 | [8] |

| 5 | N-tert-butyl-o-iodobenzaldimine | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 85 | [8] |

These protocols and data provide a starting point for researchers interested in utilizing palladium catalysis for the synthesis of substituted isoquinolines. The versatility of these methods allows for the creation of a wide range of complex and novel isoquinoline derivatives for applications in drug discovery and materials science. It is recommended to consult the original literature for further details and substrate scope.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Isoquinoline synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from Ethyl Isoquinoline-7-carboxylate

Topic: "Ethyl isoquinoline-7-carboxylate" in the Synthesis of Anti-inflammatory Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties. The isoquinoline scaffold is a key component in numerous natural alkaloids and synthetic molecules with therapeutic potential. This document provides detailed application notes and protocols for the utilization of this compound as a starting material for the synthesis of novel anti-inflammatory agents. While direct literature on anti-inflammatory agents synthesized from this compound is limited, this guide presents a representative synthetic pathway and relevant biological evaluation methods based on established principles for similar isoquinoline derivatives.

The protocols outlined below describe the conversion of the ethyl ester functionality into an amide, a common bioisosteric replacement for carboxylic acids in drug design, which can lead to enhanced biological activity and improved pharmacokinetic properties. The subsequent biological evaluation protocols are based on standard in vitro assays used to characterize the anti-inflammatory effects of novel compounds.

Data Presentation

| Compound Class | Specific Derivative | Assay | Target/Pathway | IC50 / Activity | Reference |

| Pyrazolo-isoquinoline | Derivative 7d | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | iNOS | 20.76 µM | [1] |

| Pyrazolo-isoquinoline | Derivative 7b | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | iNOS | 33.8 µM | [1] |

| Pyrazolo-isoquinoline | Derivative 7f | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | iNOS | 26.74 µM | [1] |

| Isoquinoline-1-carboxamide | HSR1101 | IL-6, TNF-α, NO suppression (LPS-treated BV2 microglial cells) | MAPKs/NF-κB | Potent suppression | [2] |

| 7-aminoquinazoline | Compound 76 | TNF-α inhibition (LPS-stimulated human PBMC) | TNF-α | ~5 µM | [3] |

Experimental Protocols

Protocol 1: Synthesis of Isoquinoline-7-carboxamide Derivatives

This protocol describes a two-step synthesis of an isoquinoline-7-carboxamide derivative from this compound. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation.

Step 1: Hydrolysis of this compound to Isoquinoline-7-carboxylic Acid

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Separatory funnel

-

Standard glassware for synthesis

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 v/v/v).

-

Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with dichloromethane (DCM) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate of isoquinoline-7-carboxylic acid should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Step 2: Amidation of Isoquinoline-7-carboxylic Acid

Materials:

-

Isoquinoline-7-carboxylic acid (from Step 1)

-

A primary or secondary amine of choice (e.g., aniline, benzylamine) (1.1 eq)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard glassware for synthesis

Procedure:

-

Dissolve isoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq), followed by PyBOP or HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure isoquinoline-7-carboxamide derivative.

Protocol 2: In Vitro Anti-inflammatory Activity Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol is for assessing the ability of a synthesized isoquinoline-7-carboxamide derivative to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Synthesized isoquinoline-7-carboxamide derivatives

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the compounds to various final concentrations in DMEM. Pre-treat the cells with the compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL final concentration) for 24 hours. A negative control group should not be stimulated with LPS.

-

Nitrite Measurement (Griess Assay):

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production).

-

Mandatory Visualizations

Caption: Synthetic and evaluation workflow.

Caption: Plausible NF-κB signaling pathway.

References

- 1. Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Ethyl Isoquinoline-7-carboxylate as a Scaffold for Anticancer Drug Design

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant biological activities, including anticancer properties.[1] Ethyl isoquinoline-7-carboxylate is a versatile building block that provides a strategic entry point for the synthesis of novel isoquinoline derivatives functionalized at the C-7 position. The ester moiety can be readily converted into a variety of other functional groups, such as amides, hydrazides, and ketones, allowing for the systematic exploration of the chemical space around the isoquinoline core to develop potent and selective anticancer agents. These derivatives have the potential to interact with various biological targets implicated in cancer progression, such as protein kinases, topoisomerases, and components of the apoptotic machinery.

These application notes provide a guide for utilizing this compound as a starting material for the design and synthesis of potential anticancer drug candidates. It includes representative synthetic protocols, biological evaluation methods, and examples of related bioactive compounds.

Data Presentation: Anticancer Activity of Representative Isoquinoline and Quinoline Derivatives

While direct anticancer activity for this compound has not been extensively reported, its derivatization can lead to potent compounds. The following table summarizes the cytotoxic activity of various isoquinoline and quinoline derivatives against several human cancer cell lines, illustrating the potential of this scaffold.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-isoquinoline-pyrimidine | Compound IVi | MCF-7 (Breast) | 98.8 | [2] |

| 1,2,3,4-Tetrahydroisoquinoline | 1-Benzoyl amino-1,2,3,4-tetrahydroisoquinoline | Ishikawa (Endometrial) | 0.23 (as µg/mL) | [3] |

| MCF-7 (Breast) | 0.63 (as µg/mL) | [3] | ||

| MDA-MB-231 (Breast) | 0.74 (as µg/mL) | [3] | ||

| Quinoline-3-carboxamide | Compound 11 | HePG-2 (Liver) | 7.2 | [4] |

| HCT-116 (Colon) | 8.1 | [4] | ||

| MCF-7 (Breast) | 5.6 | [4] | ||

| Quinoline Carboxylic Acid | Aryl Ester Derivative | PC3 (Prostate) | 26 (as µg/mL) | [1] |

| Fatty Amido-Quinolone | Hexanoic acid derivative (8a) | DU145 (Prostate) | 18.5 | [5] |

| A549 (Lung) | 16.2 | [5] | ||

| SKOV3 (Ovarian) | 21.3 | [5] | ||

| MCF7 (Breast) | 17.8 | [5] |

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of novel anticancer agents starting from this compound.

Protocol 1: Synthesis of Isoquinoline-7-carboxamide Derivatives

This protocol describes a two-step synthesis of an isoquinoline-7-carboxamide derivative from this compound.

Step 1: Hydrolysis of this compound

-

Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add sodium hydroxide (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 3-4 with a suitable acid (e.g., 1 M HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield isoquinoline-7-carboxylic acid.

Step 2: Amide Coupling

-

Suspend isoquinoline-7-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).

-

Add a suitable amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired isoquinoline-7-carboxamide.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the evaluation of the cytotoxic effects of newly synthesized compounds on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve using appropriate software.

Visualizations

Synthetic Workflow

Caption: Synthetic and screening workflow for developing anticancer agents.

Signaling Pathway: Apoptosis Induction

Caption: A representative intrinsic apoptosis signaling pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Novel Antimicrobial Compounds from Ethyl Isoquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ethyl isoquinoline-7-carboxylate as a foundational scaffold for the synthesis of novel antimicrobial agents. The protocols outlined below are based on established methodologies for the chemical modification of the isoquinoline core and standardized antimicrobial susceptibility testing.

Introduction: The Potential of the Isoquinoline Scaffold

The isoquinoline core is a key structural motif found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including potent antimicrobial effects.[1] Research has demonstrated that various isoquinoline derivatives are active against a broad spectrum of bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[2] The mechanism of action for some isoquinoline-based antimicrobials involves the disruption of critical cellular processes like cell wall and nucleic acid biosynthesis, inhibition of the cell division protein FtsZ, and interference with DNA gyrase and topoisomerase IV.[2][3][4]

This compound presents a versatile starting material for chemical derivatization. The ester and the isoquinoline ring system offer multiple sites for modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.

Proposed Synthetic Strategies

Based on successful strategies reported for other isoquinoline derivatives, the following synthetic modifications of this compound are proposed to generate a library of novel compounds for antimicrobial screening. A general workflow for this process is depicted below.

Caption: Synthetic workflow for generating novel antimicrobial agents.

Modification of the Carboxylate Group

The ethyl ester at the 7-position can be readily converted into a variety of functional groups to explore their impact on antimicrobial activity.

-

Amide Formation: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines, can generate a library of amides. This strategy has been successful in the development of other antimicrobial agents.